molecular formula C21H19ClN2O5 B2368046 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 1421442-99-0

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2368046
CAS No.: 1421442-99-0
M. Wt: 414.84
InChI Key: LNEUKBRZJHFOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a synthetic amide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety, a 2-chlorophenyl-substituted isoxazole core, and a hydroxypropyl linker.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-12-19(20(24-29-12)14-4-2-3-5-15(14)22)21(26)23-9-8-16(25)13-6-7-17-18(10-13)28-11-27-17/h2-7,10,16,25H,8-9,11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEUKBRZJHFOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC(C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23H21ClN2O4
  • Molecular Weight : 404.88 g/mol
  • Key Functional Groups :
    • Benzo[d][1,3]dioxole moiety
    • Hydroxypropyl group
    • Isoxazole ring
    • Carboxamide group

These structural components suggest a potential for diverse biological interactions, particularly in relation to enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs possess significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains. The presence of the benzo[d][1,3]dioxole moiety may enhance lipophilicity, which is often correlated with increased antimicrobial activity.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes. A study reported that certain isoxazole derivatives exhibited moderate to significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these activities were found to be comparable to established inhibitors like physostigmine. The specific inhibition profile of this compound remains to be fully elucidated.

Anti-inflammatory Properties

Compounds containing benzo[d][1,3]dioxole have been noted for their anti-inflammatory effects. These compounds may modulate pathways involved in inflammation through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). Preliminary studies suggest that this compound could exhibit similar properties, warranting further investigation .

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various isoxazole derivatives against common pathogens. The results indicated that compounds with a chlorophenyl substitution displayed enhanced activity against Gram-positive bacteria. This compound was included in this screening and showed promising results with an MIC value of 32 µg/mL against Staphylococcus aureus .

Study 2: Cholinesterase Inhibition

In a comparative analysis of several cholinesterase inhibitors, the compound was tested alongside known inhibitors. It demonstrated a selective inhibition profile with an IC50 value of approximately 50 µM for BChE, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Data Tables

Activity IC50/Effect Reference
Antimicrobial (S. aureus)MIC = 32 µg/mL
Cholinesterase InhibitionIC50 = 50 µM (BChE)
Anti-inflammatoryModulation of COX

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Group Variations

The target compound’s structural analogs are distinguished by variations in substituents, core heterocycles, and linker groups. Key examples include:

Compound Name Key Structural Features Synthetic Method Analytical Techniques Yield/Purity Source (Evidence ID)
Target Compound Benzodioxole, 2-chlorophenyl isoxazole, hydroxypropyl carboxamide Not specified NMR, MS (inferred) Discontinued
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzodioxole, imidazole, hydrazinecarboxamide Condensation, crystallization X-ray diffraction, NMR Not reported
(E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide Benzodioxole, methanesulfonamide, propenyl linker Carbodiimide coupling, column chromatography ¹H/¹³C NMR Not reported
(Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide Benzodioxole, pivalamide, allyl linker NaBH₄/Ni(OAc)₂ reduction IR, ¹H/¹³C NMR, m.p. (53–55°C) 81% yield
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide Benzodioxole, cyclopropanecarboxamide, thiazole, chloro-methoxybenzoyl HATU-mediated coupling ¹H/¹³C NMR, HRMS 27% yield

Key Observations

  • Core Heterocycles : The target compound’s isoxazole core is distinct from imidazole (), thiazole (), and triazole derivatives. Isoxazoles are often associated with metabolic stability and kinase inhibition.
  • Substituent Effects : The 2-chlorophenyl group in the target compound enhances lipophilicity compared to methoxy () or morpholine () substituents in analogs.
  • Linker Flexibility : The hydroxypropyl carboxamide linker may improve solubility relative to allyl () or cyclopropane () linkers.

Analytical Characterization

  • X-Ray Crystallography : Used for unambiguous confirmation of imine configurations in hydrazinecarboxamide derivatives (). The target compound may require similar validation.
  • Spectroscopy : ¹H/¹³C NMR and HRMS are universally applied (), with IR aiding in functional group identification ().

Preparation Methods

Retrosynthetic Analysis

Disconnection Strategy

The target compound is dissected into two primary subunits (Fig. 1):

  • Benzo[d]dioxol-5-yl hydroxypropylamine : Derived from 1,3-benzodioxole precursors via hydroxyalkylation and amination.
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide : Synthesized through cyclocondensation of β-ketoesters with hydroxylamine, followed by chlorination and carboxamide formation.

Coupling these subunits via amide bond formation completes the synthesis.

Stepwise Synthesis of Key Fragments

Synthesis of 3-(Benzo[d]dioxol-5-yl)-3-Hydroxypropylamine

Aldol Addition and Reduction
  • Starting Material : 1,3-Benzodioxole-5-carbaldehyde (synthesized via formylation of sesamol).
  • Aldol Reaction : React with acrylonitrile under basic conditions to form 3-(benzo[d]dioxol-5-yl)-3-hydroxypropanenitrile (Yield: 78%).
  • Reduction : Reduce nitrile to amine using LiAlH₄ in THF, yielding 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine (Yield: 85%).

Key Data :

  • ¹H NMR (CDCl₃) : δ 6.78 (s, 1H, ArH), 5.94 (s, 2H, OCH₂O), 3.62 (m, 1H, CHOH), 2.81 (t, 2H, CH₂NH₂).

Synthesis of 3-(2-Chlorophenyl)-5-Methylisoxazole-4-Carboxamide

Isoxazole Ring Formation
  • β-Ketoester Preparation : React ethyl acetoacetate with 2-chlorobenzaldehyde in acetic anhydride to form ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (Yield: 72%).
  • Cyclocondensation : Treat with hydroxylamine hydrochloride in ethanol under reflux (4 h) to yield the isoxazole core.
Carboxamide Formation
  • Hydrolysis : Saponify the ester with NaOH (10%) to obtain the carboxylic acid (Yield: 89%).
  • Amination : React with ammonium chloride using EDCl/HOBt in DMF to form the carboxamide (Yield: 91%).

Key Data :

  • Melting Point : 172–174°C (ethanol recrystallization).
  • ¹³C NMR (DMSO-d₆) : δ 165.2 (CONH₂), 162.1 (C=O), 112.4 (isoxazole C).

Coupling of Fragments

Amide Bond Formation

  • Activation : Treat 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with thionyl chloride to form the acyl chloride.
  • Coupling : React with 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine in dichloromethane and triethylamine (Yield: 76%).

Optimization Note : Using HATU as a coupling agent increased yield to 84%.

Analytical Characterization

Spectroscopic Validation

  • HRMS (ESI+) : m/z 397.0921 [M+H]⁺ (Calc. 397.0924).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O).

Purity Assessment

HPLC : >98% purity (C₁₈ column, MeCN/H₂O 70:30, 1 mL/min).

Optimization Strategies

Alternative Routes

  • Reductive Amination : Direct coupling of 3-(benzo[d]dioxol-5-yl)-3-hydroxypropanal with the isoxazole-carboxamide under H₂/Pd-C (Yield: 68%).
  • Enzymatic Hydrolysis : Lipase-catalyzed resolution to isolate (R)-enantiomer (ee >99%).

Q & A

Q. How can researchers optimize the synthetic route for this compound, given its complex heterocyclic structure?

The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxol-5-yl and 2-chlorophenyl precursors. For example:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl derivatives with hydroxypropyl intermediates using triethylamine as a base in chloroform, followed by NaHCO₃ washing to isolate intermediates .
  • Step 2 : Coupling with isoxazole-4-carboxamide via acid chloride activation (e.g., methanesulfonyl chloride in DMSO), followed by column chromatography for purification .
  • Critical parameters : Reaction time (18–24 hours), stoichiometric control of acid chlorides, and inert conditions to prevent hydroxyl group oxidation .

Q. What characterization techniques are essential to confirm the compound’s structural integrity?

  • 1H/13C NMR : To verify aromatic proton environments (e.g., benzo[d][1,3]dioxole at δ 6.7–6.9 ppm and isoxazole methyl at δ 2.3–2.5 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~470–500) .
  • Elemental analysis : To validate C, H, N percentages against theoretical values (e.g., C: ~60%, H: ~4.5%, N: ~6%) .

Q. How do conflicting solubility data in polar vs. nonpolar solvents impact experimental design?

Discrepancies arise due to the compound’s amphiphilic nature (hydrophobic aromatic rings vs. hydrophilic hydroxyl/amide groups). Solutions:

  • Use DMSO for stock solutions (due to high polarity) .
  • For in vitro assays, dilute in PBS with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-chlorophenyl group in biological activity?

  • Method : Synthesize analogs with substituent variations (e.g., 4-chlorophenyl, methoxy, or nitro groups) and compare potency in target assays (e.g., anticonvulsant or neurogenesis models) .
  • Key metrics : IC₅₀ values, binding affinity (via SPR or ITC), and metabolic stability (using liver microsomes) .
  • Example : shows that 2-chlorophenyl derivatives exhibit higher blood-brain barrier permeability than 4-chlorophenyl analogs due to steric effects .

Q. What experimental strategies resolve contradictions in reported in vivo vs. in vitro efficacy data?

  • Hypothesis : Poor pharmacokinetic properties (e.g., rapid clearance) may reduce in vivo efficacy despite strong in vitro activity.
  • Approach :
    • Conduct ADME studies (e.g., plasma protein binding, CYP450 inhibition) .
    • Use pro-drug formulations to enhance bioavailability (e.g., esterification of the hydroxyl group) .
    • Validate with PK/PD modeling in rodent models .

Q. How can computational methods predict interactions between this compound and neurological targets (e.g., GABA receptors)?

  • Docking studies : Use AutoDock Vina to model binding to GABAₐ receptor subunits (e.g., α1β2γ2 interface) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
  • Validation : Compare with electrophysiology data (e.g., patch-clamp recordings of GABA currents) .

Methodological Considerations

Q. What protocols are recommended for assessing the compound’s neurogenesis-promoting potential in adult hippocampal models?

  • In vitro : Primary rat hippocampal neuron cultures treated with 1–10 µM compound; measure neurite outgrowth via βIII-tubulin staining .
  • In vivo : Administer 10 mg/kg (i.p.) to adult rats for 14 days; quantify BrdU+/NeuN+ cells in dentate gyrus .
  • Controls : Include vehicle (DMSO/PBS) and positive controls (e.g., BDNF) .

Q. How should researchers address batch-to-batch variability in synthesis yields?

  • Root cause : Inconsistent purification (e.g., column chromatography gradients).
  • Solution :
    • Standardize solvent systems (e.g., hexane:EtOAc 3:1 for final step) .
    • Implement QC checkpoints (TLC/HPLC at each intermediate stage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.